molecular formula C21H21N3O4 B5819750 N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No. B5819750
M. Wt: 379.4 g/mol
InChI Key: MMLVOGQAJIJEPG-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” is a quinazoline derivative . Quinazoline derivatives are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are structurally related to fumiquinazolines, a group of naturally occurring secondary metabolites mainly isolated from marine sources .

Scientific Research Applications

Anti-Tumor Agent

The structure of quinazoline has been widely used as an anti-tumor agent due to its structure–activity relationship . The specific compound could potentially have similar applications in cancer treatment.

Ligand in Protein Data Bank

The compound is listed in the Ligand Dictionary of the Protein Data Bank in Europe . This suggests that it could be used in structural biology and biochemistry research, particularly in the study of protein-ligand interactions.

Solubilizing Protective Group

The 3,4-dimethoxybenzyl group, which is part of the compound, has been used as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers . This application is particularly relevant in the field of nanotechnology.

Precursor Stability

The 3,4-dimethoxybenzyl group also increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . This could be useful in various chemical synthesis processes.

Monolayer Formation

The compound could potentially be used in the formation of self-assembled monolayers (SAMs). SAMs are frequently used in a wide range of applications, including the development of sensors, electronic devices, and nanoscale machines .

Synthesis of Precursors

The protective group has the additional advantage to be stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors . This could be beneficial in organic synthesis and materials science.

Future Directions

Quinazoline derivatives have shown promising potential in various fields, especially in the development of new drugs . Future research may focus on the design and synthesis of new quinazoline-based compounds as potential drugs of anticancer potency .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-17-8-5-13(10-18(17)28-2)12-22-20(25)14-6-7-15-16(11-14)23-19-4-3-9-24(19)21(15)26/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLVOGQAJIJEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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